

# A Comparative Guide to the Spectroscopic Profile of Brominated Hydroxy-Methoxybenzaldehydes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a key aromatic aldehyde derivative. Due to the limited availability of a complete, publicly accessible dataset for its isomer, **3-Bromo-2-hydroxy-5-methoxybenzaldehyde**, this document focuses on the former as a representative example of this class of compounds. The provided data and protocols are essential for the accurate identification, characterization, and quality control of these and similar molecules in research and development settings.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. This information is critical for structural elucidation and purity assessment.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
11.00	s	1H	-OH
9.86	s	1H	-CHO
7.31	d, J = 2.4 Hz	1H	Ar-H
7.18	d, J = 2.4 Hz	1H	Ar-H
3.92	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde[1]**

Chemical Shift ( $\delta$ ) ppm	Assignment
195.4	-CHO
150.9	C-O
149.3	C-O
126.1	Ar-C
121.3	Ar-C
120.8	Ar-C
111.1	Ar-C-Br
56.3	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

**Table 3: Infrared (IR) Spectroscopy Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400-3200	O-H stretch (phenolic)
~3100-3000	C-H stretch (aromatic)
~2900-2800	C-H stretch (aldehyde)
~1650	C=O stretch (aldehyde)
~1600, ~1470	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)
~600	C-Br stretch

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

## Table 4: Mass Spectrometry Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

m/z	Interpretation
230/232	[M] <sup>+</sup> , Molecular ion peak (presence of Br isotopes)
229/231	[M-H] <sup>+</sup>
201/203	[M-CHO] <sup>+</sup>
122	[M-Br-CO] <sup>+</sup>

Note: The mass spectrum of brominated compounds is characterized by the isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), resulting in pairs of peaks separated by 2 m/z units.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific

instrumentation used.

## Proton ( $^1\text{H}$ ) and Carbon ( $^{13}\text{C}$ ) NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.
- **Instrumentation:** Spectra were acquired on a 400 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- **Data Processing:** The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$ . Phase and baseline corrections were applied manually.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

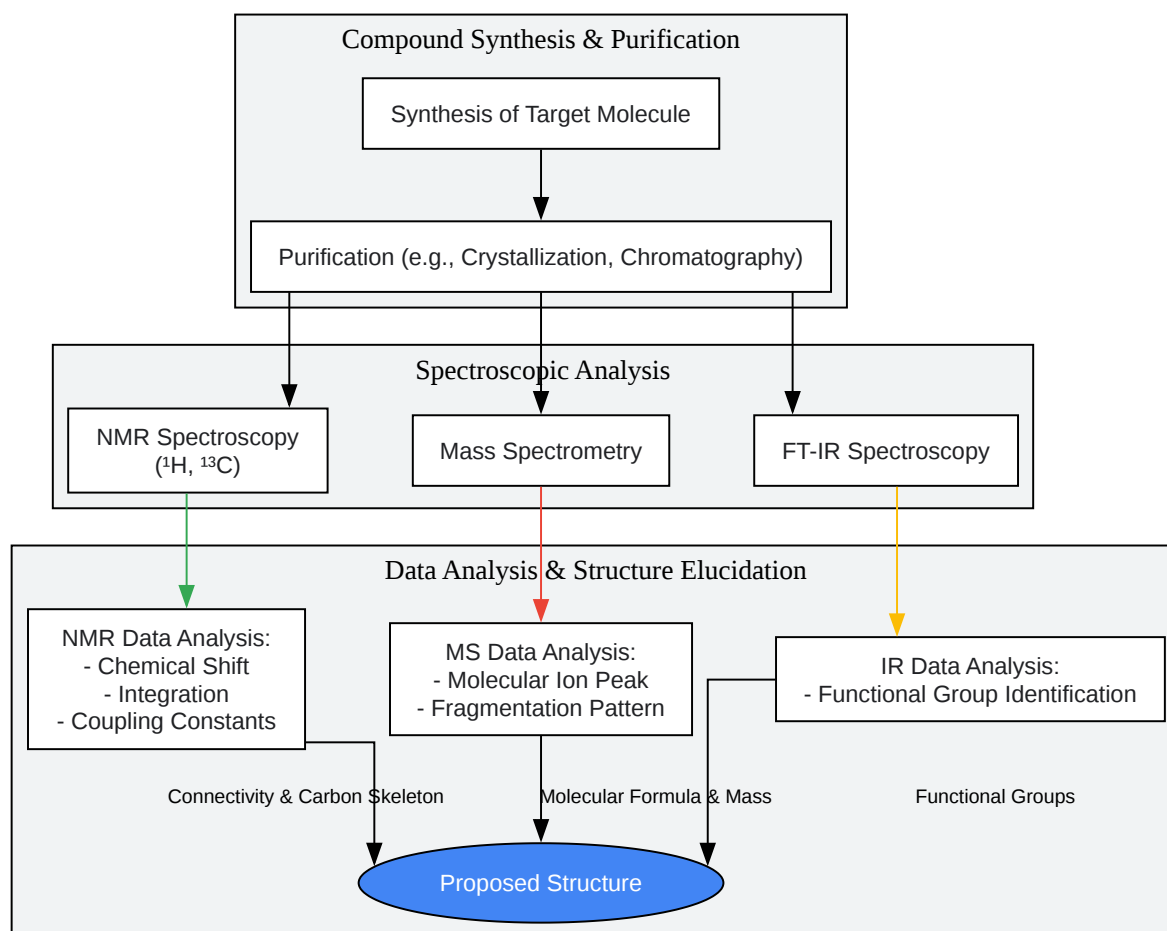
- **Sample Preparation:** A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** An FT-IR spectrometer was used for analysis.
- **Data Acquisition:** The spectrum was recorded in the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was converted to a transmittance or absorbance spectrum via a Fourier transform.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Electron ionization (EI) was used with an ionization energy of 70 eV.
- **Mass Analysis:** The ions were separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole mass analyzer.
- **Detection:** The separated ions were detected by an electron multiplier. The mass spectrum was recorded over a mass range of  $m/z$  50-500.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound.



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Caption: Workflow for the spectroscopic characterization of an organic compound.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)